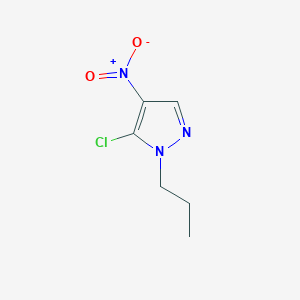

5-Chloro-4-nitro-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-4-nitro-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPFCYXEOWILLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyrazole Derivatives

The initial step involves nitration of pyrazole or N-substituted pyrazoles to obtain 4-nitropyrazole derivatives. Based on patents and literature, nitration typically employs:

- Nitrating agents: Fuming nitric acid, nitrating mixtures of nitric acid and sulfuric acid, or milder alternatives like oxone in aqueous media for greener synthesis.

- Reaction conditions: Controlled temperature (often below 25°C to prevent over-nitration) and reaction time to favor regioselectivity.

For instance, a typical nitration of pyrazole to obtain 4-nitropyrazole involves:

Pyrazole + HNO3/H2SO4 → 4-Nitropyrazole

This process is well-documented in patents and research articles, with yields ranging from moderate to high depending on conditions.

Introduction of the Propyl Group at N-1 Position

The propyl chain at the N-1 position can be introduced via:

- Alkylation: Using alkyl halides such as propyl bromide or chloride in the presence of a base (e.g., potassium carbonate) under reflux conditions.

Pyrazole derivative + Propyl halide + Base → N-Propylpyrazole

- Selective N-alkylation is critical to avoid side reactions or over-alkylation.

Chlorination at the 5-Position

Chlorination at the 5-position of the pyrazole ring can be achieved through:

- Electrophilic chlorination: Using reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of catalysts or under controlled conditions to target the 5-position selectively.

- Reaction conditions: Mild temperatures and controlled equivalents of chlorinating agent to prevent over-chlorination or chlorination at undesired positions.

Final Assembly and Purification

The overall synthetic route involves:

- Nitration of pyrazole to obtain 4-nitropyrazole.

- Alkylation to introduce the propyl group at N-1.

- Electrophilic chlorination at the 5-position.

- Purification via column chromatography or recrystallization.

Research Findings and Innovations

Recent advances highlight greener and more efficient methods:

- Use of aqueous media and benign reagents: For nitration, replacing concentrated acids with oxidants like oxone in water reduces hazards.

- Selective chlorination techniques: Employing N-chlorosuccinimide (NCS) under mild conditions achieves regioselectivity.

- One-pot syntheses: Combining nitration, alkylation, and chlorination steps into a single reaction vessel to improve efficiency.

A notable patent describes a process where nitration and subsequent substitution steps are performed sequentially in a controlled manner to minimize by-products and enhance yield, which could be adapted for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: 5-Amino-4-nitro-1-propyl-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Chloro-4-nitro-1-propyl-1H-pyrazole belongs to the pyrazole family, which is known for a wide range of biological activities. These include:

- Anti-inflammatory Effects : Pyrazoles have been extensively studied for their anti-inflammatory properties. For instance, derivatives of pyrazoles have shown significant inhibition of inflammation in various models, comparable to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Activity : Several studies have reported the antimicrobial effects of pyrazole derivatives against various pathogens. Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Potential : The pyrazole scaffold is recognized for its potential in cancer therapy. Certain pyrazole derivatives have been identified as effective agents against specific cancer cell lines, with mechanisms often involving the modulation of signaling pathways related to cell proliferation and apoptosis .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Anti-inflammatory Agents

Research indicates that compounds derived from pyrazoles can serve as effective anti-inflammatory agents. For example, modifications to the pyrazole structure have led to compounds exhibiting superior anti-inflammatory activity when tested against carrageenan-induced paw edema models .

Antimicrobial Agents

The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. Studies have highlighted its efficacy in inhibiting the growth of pathogens like E. coli and S. aureus, suggesting its potential use in treating infections caused by these organisms .

Cancer Treatment

Research has also explored the use of pyrazole derivatives in oncology. For instance, certain compounds have been identified as reversible P2Y12 antagonists, which may offer new avenues for cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema method. Among the tested compounds, those structurally related to this compound exhibited significant inhibition rates comparable to established anti-inflammatory drugs .

Antimicrobial Efficacy

In a comparative study, several 5-chloro-substituted pyrazoles were tested against common bacterial strains. The results indicated that certain derivatives showed enhanced antimicrobial activity due to their structural features, making them suitable candidates for further development as antibiotics .

Cancer Research

A high-throughput screening (HTS) campaign aimed at identifying novel reversible P2Y12 antagonists revealed that specific pyrazole derivatives could inhibit cancer cell proliferation effectively. This highlights the potential of this compound in developing targeted cancer therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-1-propyl-1H-pyrazole involves its interaction with biological targets through its reactive nitro and chlorine groups. These groups can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Observations:

Substituent Effects on Reactivity: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, which contrasts with carboxamide (3a) and carbaldehyde () derivatives. These groups influence electrophilic substitution patterns and stability .

Synthetic Methodologies: Compounds like 3a–3p () are synthesized via EDCI/HOBt-mediated coupling in DMF, yielding crystalline products (68–71%).

Physicochemical and Spectral Comparisons

- Melting Points : Derivatives with aromatic substituents (e.g., 3a: 133–135°C, 3b: 171–172°C) generally exhibit higher melting points than aliphatic-substituted analogues due to enhanced crystallinity from π-π stacking .

- Mass Spectrometry: The target compound’s molecular ion peak is unreported, but analogues like 3a ([M+H]$^+$ 403.1) and 3d ([M+H]$^+$ 421.0) show distinct fragmentation patterns correlating with their functional groups (e.g., cyano, nitro) .

- $^1$H-NMR Trends : Aromatic protons in phenyl-substituted derivatives (e.g., 3a: δ 7.43–8.12) are deshielded compared to aliphatic protons in the target compound’s propyl group, which would typically resonate at δ 0.5–1.5 .

Biological Activity

5-Chloro-4-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered ring with two nitrogen atoms. The presence of a chlorine atom at position 5 and a nitro group at position 4 contributes to its unique chemical reactivity and biological activity. The propyl group at position 1 enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing physiological responses.

- Reactive Intermediates Formation : The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies demonstrated that this compound could inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic processes .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to reduce inflammation in animal models. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. For example, compounds based on the pyrazole structure have shown potential in inhibiting cancer cell proliferation in various cell lines, including lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | , |

| Anti-inflammatory | Inhibition of COX enzymes | , |

| Anticancer | Induced apoptosis in A549 cell line | , |

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested against A549 lung cancer cells. The compound exhibited an IC50 value indicative of significant cytotoxicity, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-4-nitro-1-propyl-1H-pyrazole?

The synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:

- Alkylation : Introducing the propyl group at the N1 position using propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Chlorination : Electrophilic chlorination at the C5 position using reagents like POCl₃ or N-chlorosuccinimide .

- Nitration : Introducing the nitro group at C4 via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, leveraging the directing effects of existing substituents . Key considerations: Reaction temperature, solvent polarity, and protecting groups (e.g., for regioselectivity) must be optimized.

Q. Which spectroscopic methods are employed to confirm the structure of this compound?

- ¹H/¹³C NMR : To assign proton environments (e.g., propyl chain: δ ~0.97 ppm for terminal CH₃, δ ~2.81 ppm for CH₂ adjacent to N) and carbon signals (e.g., nitro-substituted carbons at δ ~133 ppm) .

- IR Spectroscopy : Confirms nitro (stretching ~1520 cm⁻¹) and chloro (C-Cl stretch ~772 cm⁻¹) groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 214 for C₈H₁₁ClN₂O) and fragmentation patterns validate the structure .

- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What purification techniques are recommended for isolating nitro-substituted pyrazoles?

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate nitro derivatives from byproducts .

- Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal purity .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when characterizing nitro-substituted pyrazoles?

Discrepancies may arise from tautomerism, solvent effects, or paramagnetic impurities. Solutions include:

Q. What strategies optimize regioselectivity during nitration of 1-propyl-5-chloro-1H-pyrazole derivatives?

Regioselectivity is influenced by substituent directing effects:

- Electron-Withdrawing Groups (Cl) : Direct nitration to the para position (C4) via meta-directing effects .

- Steric Effects : Bulky propyl groups at N1 may hinder nitration at adjacent positions .

- Catalytic Systems : Use zeolites or HNO₃/Ac₂O mixtures to enhance para-selectivity .

Q. How does computational modeling contribute to understanding electronic effects of nitro and chloro substituents on pyrazole reactivity?

- DFT Calculations : Predict charge distribution (e.g., nitro groups increase electron deficiency at C4, facilitating nucleophilic attacks) .

- Molecular Docking : Evaluates binding interactions in biological targets (e.g., enzyme active sites) .

- HOMO-LUMO Analysis : Assesses stability and reactivity trends (e.g., nitro groups lower LUMO energy, enhancing electrophilicity) .

Q. What are the challenges in analyzing X-ray crystallography data for nitro-substituted pyrazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.